Erythromycin A 6,10-Imino Ether
CAS No.:
Cat. No.: VC18012349
Molecular Formula: C37H66N2O12
Molecular Weight: 730.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C37H66N2O12 |
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Molecular Weight | 730.9 g/mol |
IUPAC Name | (2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-1(15)-en-7-one |
Standard InChI | InChI=1S/C37H66N2O12/c1-14-25-37(10,44)29(41)22(6)32-38-18(2)16-36(9,51-32)31(50-34-27(40)24(39(11)12)15-19(3)46-34)20(4)28(21(5)33(43)48-25)49-26-17-35(8,45-13)30(42)23(7)47-26/h18-31,34,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 |
Standard InChI Key | WJHMYCUHZMBNPY-XBWOTNPQSA-N |
Isomeric SMILES | CC[C@@H]1[C@@]([C@@H]([C@H](C2=N[C@@H](C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
Canonical SMILES | CCC1C(C(C(C2=NC(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Introduction
Chemical Structure and Nomenclature
Erythromycin A 6,10-imino ether (CAS No. 145259-56-9) is a macrolide derivative characterized by a 14-membered lactone ring modified at positions 6 and 10. The imino ether functional group (-N=C-O-) replaces the native ketone at C6 and forms a bridge with C10, creating a bicyclic structure. Its systematic IUPAC name is:
(2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-9-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-5-ethyl-3,4-dihydroxy-2,4,8,10,12,14-hexamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-6,16-dioxa-15-azabicyclo[10.3.1]hexadec-15-en-7-one .
Key Structural Features:
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Molecular Formula: C₃₇H₆₇NO₁₃
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Molecular Weight: 733.93 g/mol
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Sugar Moieties: Contains two deoxy sugars—L-cladinose at position 9 and D-desosamine at position 11 .
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Stereochemistry: Ten stereocenters dictate its three-dimensional conformation, critical for biological interactions.
Nomenclature Clarification: Some sources (e.g., CAS 99290-97-8) describe a structurally similar "6,9-imino ether" variant, differing in the position of the ether bridge . This discrepancy underscores the need for precise analytical characterization in pharmaceutical studies.
Synthesis and Formation Pathways
Beckmann Rearrangement
The 6,10-imino ether forms via Beckmann rearrangement of erythromycin A 9-oxime. This reaction, catalyzed by p-toluenesulfonyl chloride in acetone/water, reorganizes the oxime into the imino ether structure :
Degradation in Biological Systems
Microbial degradation by fungi like Curvularia sp. RJJ-5 also produces this metabolite. Enzymatic oxidation at C6 and subsequent etherification with C10 facilitates imino ether formation under aerobic conditions .
Physicochemical Properties
Stability: The compound is hygroscopic and requires storage under inert atmosphere at -20°C .
Analytical Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Jeelani et al. (2021) developed a stability-indicating HPLC method for erythromycin stearate tablets, capable of resolving the 6,10-imino ether impurity :
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Column: C18 (250 mm × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile:phosphate buffer (pH 6.0; 45:55 v/v)
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
Mass Spectrometry
High-resolution MS/MS confirms the molecular ion [M+H]⁺ at m/z 734.93, with fragmentation patterns matching the bicyclic core .
Biological Activity
While the 6,10-imino ether itself lacks intrinsic antibacterial activity, its synthetic derivatives show promise:
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4″-O-Carbamate Derivatives: Exhibit 4–32-fold enhanced activity against erythromycin-resistant Streptococcus pneumoniae (MIC = 0.03 µg/mL) .
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Mechanism: The imino ether scaffold improves binding to ribosomes with methylase-mediated resistance (erm gene) .
Environmental Fate
Biodegradation studies reveal:
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